2-chloro-N-(2,4,6-trichlorophenyl)propanamide
Overview
Description
2-chloro-N-(2,4,6-trichlorophenyl)propanamide is a chemical compound with the molecular formula C₉H₇Cl₄NO and a molecular weight of 286.97 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-(2,4,6-trichlorophenyl)propanamide typically involves the reaction of 2,4,6-trichlorophenylamine with 2-chloropropanoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(2,4,6-trichlorophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2,4,6-trichlorophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4,6-trichlorophenyl)propanamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-chloro-N-(2,4,6-trichlorophenyl)propanamide can be compared with other similar compounds such as:
2,4,6-trichlorophenylamine: A precursor in its synthesis, known for its antimicrobial properties.
2-chloropropanoyl chloride: Another precursor, used in various organic synthesis reactions.
N-(2,4,6-trichlorophenyl)acetamide: A structurally similar compound with different chemical properties and applications.
Properties
IUPAC Name |
2-chloro-N-(2,4,6-trichlorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl4NO/c1-4(10)9(15)14-8-6(12)2-5(11)3-7(8)13/h2-4H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJAYGFCLLJTMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254129 | |
Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735321-28-5 | |
Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735321-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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